2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
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Overview
Description
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide is a complex organic compound that features a combination of naphthalene, sulfonyl, triazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide typically involves multiple steps. One common approach starts with the sulfonylation of naphthalene to introduce the sulfonyl group. This is followed by the formation of the triazole ring through cyclization reactions. The final step involves the acylation of the triazole derivative to form the acetamide group. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the design of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Additionally, the acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[methyl(phenylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
- 2-[methyl(benzylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
- 2-[methyl(tolylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide stands out due to the presence of the naphthalene ring, which can enhance its aromaticity and stability
Properties
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1,2,4-triazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19(9-15(21)18-20-10-16-17-11-20)24(22,23)14-7-6-12-4-2-3-5-13(12)8-14/h2-8,10-11H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIKLWXOEHLCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NN1C=NN=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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